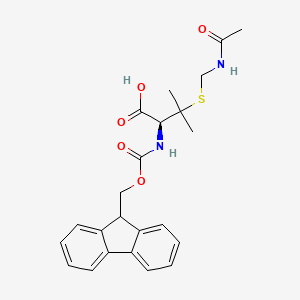

Fmoc-D-Pen(Acm)-OH

Descripción

Propiedades

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXCJYNKTHOYRD-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673985 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201531-77-3 | |

| Record name | 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Role of the Acetamidomethyl (Acm) Group in Fmoc-D-Pen(Acm)-OH for Advanced Peptide Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexity of Thiol Protection in Peptide Chemistry

In the intricate world of peptide synthesis, particularly for therapeutic and research applications, the precise control of reactive functional groups is paramount. Among these, the thiol side chain of cysteine and its analogue, penicillamine (Pen), presents a significant challenge due to its high nucleophilicity and susceptibility to oxidation. Unwanted disulfide bond formation, alkylation, or other side reactions can lead to a heterogeneous mixture of products, compromising the yield, purity, and biological activity of the target peptide. The strategic use of protecting groups is therefore not merely a technical step but a cornerstone of successful peptide synthesis.

This guide focuses on the acetamidomethyl (Acm) group as applied to the D-penicillamine derivative, Fmoc-D-Pen(Acm)-OH. We will delve into the chemical rationale for its use, its function as a stable and orthogonal protecting group in solid-phase peptide synthesis (SPPS), and the various methodologies for its selective removal. For drug development professionals and researchers, understanding the nuances of the Acm group is critical for the rational design and synthesis of complex peptides, including cyclic peptides and those with multiple, well-defined disulfide bridges. Such structural motifs are often essential for conferring potent and specific biological activity.

Core Principles: Why the Acm Group is a Powerful Tool for Thiol Protection

The acetamidomethyl (Acm) group is a widely employed protecting group for the thiol functionality of cysteine and penicillamine.[1] Its utility stems from a unique combination of stability and selective lability, which are essential attributes for a successful protecting group strategy in multi-step peptide synthesis.

Orthogonality in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

In the context of Fmoc-based SPPS, a protecting group's orthogonality is its most valuable characteristic.[2] Orthogonality refers to the ability to remove a specific protecting group under conditions that do not affect other protecting groups or the peptide's linkage to the solid support.[2] The Acm group exemplifies this principle superbly:

-

Stability to Base: The Acm group is completely stable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc group at each step of peptide chain elongation.[3][4]

-

Stability to Acid: It is also resistant to the strong acidic conditions (e.g., trifluoroacetic acid (TFA) cocktails) used for the final cleavage of the peptide from the resin and the removal of most other side-chain protecting groups (e.g., tBu, Trt, Boc).[3][5]

This dual stability allows for the synthesis of a fully assembled peptide chain, which can be cleaved from the resin and purified while the thiol group of the D-penicillamine residue remains protected by the Acm group.[5] This enables the researcher to perform selective chemistry on the protected thiol at a later, more strategic stage.

Preventing Unwanted Side Reactions

The primary function of the Acm group is to prevent the highly reactive thiol from engaging in undesirable reactions during synthesis.[6] These include:

-

Oxidation: The free thiol can be easily oxidized to form disulfide bonds, leading to dimerization or polymerization of the peptide.

-

Alkylation: The nucleophilic thiol can react with various electrophiles present in the synthesis cocktail.

-

Mismatched Disulfide Bonds: In peptides with multiple cysteine or penicillamine residues, the Acm group allows for the controlled, stepwise formation of specific disulfide bridges, preventing the formation of a scrambled mixture of isomers.[6][7]

Chemical Structure and Synthesis Workflow

The building block at the heart of this guide is this compound. Its structure consists of the D-penicillamine core, with its α-amino group protected by the base-labile Fmoc group and its side-chain thiol protected by the Acm group.

Caption: Chemical structure of this compound.

The general workflow for utilizing this compound in SPPS is as follows:

Caption: General workflow for SPPS using this compound.

Methodologies for Acm Group Removal: A Comparative Analysis

The selective removal of the Acm group is the critical step that unveils the free thiol for subsequent reactions, most commonly the formation of a disulfide bridge.[4] The choice of deprotection method depends on several factors, including the presence of other sensitive residues in the peptide sequence, the desired final product (free thiol or disulfide), and considerations regarding reagent toxicity and reaction conditions.

| Deprotection Method | Reagents | Key Advantages | Key Disadvantages | Citation(s) |

| Iodine-Mediated Oxidation | I2 in solvents like MeOH, AcOH, or DCM | One-pot deprotection and disulfide formation. Fast and efficient. | Can lead to side reactions (e.g., iodination of Tyr). Reaction conditions can be sequence-dependent. | [7][8][9] |

| Mercury (II) Acetate | Hg(OAc)2 | Mild conditions. Yields the free thiol. | Highly toxic mercury salts. Requires subsequent removal of mercury ions. | [9][10][11] |

| Silver (I) Salts | AgOTf, AgBF4 | Effective for Acm removal. | Toxic heavy metal reagents. Can be expensive. | [9] |

| N-Halosuccinimides | N-Chlorosuccinimide (NCS), N-Iodosuccinimide (NIS) | Fast and reliable on-resin or in-solution. Can be orthogonal to other protecting groups. | Can be harsh and lead to side reactions if not carefully controlled. | [4] |

| Palladium (II) Complexes | PdCl2, [Pd(allyl)Cl]2 | Milder than heavy metals. Can offer orthogonality with other groups. | Can be expensive. Requires careful control of reaction conditions. | [12] |

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and desired outcome.

Protocol 1: On-Resin Acm Deprotection and Cyclization using Iodine

This method is suitable for the synthesis of cyclic peptides where the disulfide bond is formed between two Acm-protected residues.

-

Peptide Synthesis: Assemble the linear peptide on a solid support using standard Fmoc-SPPS protocols, incorporating this compound at the desired positions.[4]

-

Resin Preparation: After final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

-

Cyclization Reaction:

-

Prepare a solution of iodine (10 equivalents relative to the resin loading) in a suitable solvent (e.g., DMF or a mixture of DCM/DMF).

-

Add the iodine solution to the resin and shake at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots of resin, cleaving the peptide, and analyzing by LC-MS.

-

Once the reaction is complete, wash the resin with DMF until the solution is colorless to remove excess iodine.

-

Wash the resin with DCM (3x) and dry under vacuum.

-

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove other side-chain protecting groups using a standard TFA cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5) for 2-3 hours.[4]

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the cyclic peptide by preparative RP-HPLC.

Protocol 2: Solution-Phase Acm Deprotection using Mercury (II) Acetate

This protocol is used when the free thiol is desired, for example, for conjugation or for subsequent oxidation under different conditions.

-

Peptide Preparation: Synthesize, cleave, and purify the Acm-protected peptide as described in the general workflow.

-

Deprotection Reaction:

-

Dissolve the purified Acm-protected peptide in 10% aqueous acetic acid to a concentration of 5-10 mg/mL.

-

Carefully adjust the pH to 4.0 with glacial acetic acid.[9]

-

Add mercury (II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0.[9]

-

Stir the reaction at room temperature for 1-2 hours.

-

-

Mercury Removal:

-

Add a large excess of a reducing agent such as β-mercaptoethanol or dithiothreitol (DTT) to chelate the mercury ions.

-

A precipitate will form. Centrifuge the mixture to remove the solid.

-

-

Purification: Desalt the supernatant containing the deprotected peptide by size-exclusion chromatography or RP-HPLC.

Caution: Mercury salts are highly toxic and corrosive. Always handle them with appropriate personal protective equipment in a well-ventilated fume hood.

Applications in Drug Development

The ability to introduce conformational constraints through cyclization is a powerful strategy in drug design. Cyclic peptides often exhibit enhanced metabolic stability, improved receptor binding affinity, and better selectivity compared to their linear counterparts. The use of this compound is particularly valuable for:

-

Synthesis of Disulfide-Rich Peptides: Many peptide toxins and hormones rely on a complex network of disulfide bonds for their biological function. The orthogonal nature of the Acm group allows for the regioselective formation of these bonds.[6]

-

Development of Peptide Mimetics: The penicillamine residue itself, with its gem-dimethyl group, introduces a conformational constraint that can be beneficial for mimicking peptide turns or for increasing resistance to enzymatic degradation.

-

Construction of Peptide Libraries: For drug screening purposes, the Acm group enables the synthesis of libraries of cyclic peptides with defined structures, which is crucial for establishing reliable structure-activity relationships (SAR).[6]

Conclusion

The Acm group in this compound represents a sophisticated and highly effective tool in the arsenal of the peptide chemist. Its robust stability to standard SPPS conditions, combined with the variety of methods available for its selective removal, provides the flexibility needed to synthesize complex and structurally well-defined peptides. For researchers and drug developers, a thorough understanding of the principles and practicalities of using the Acm protecting group is essential for advancing the design and synthesis of next-generation peptide therapeutics.

References

-

Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Available from: [Link]

-

ResearchGate. Deprotection of S-Acetamidomethyl Cysteine with Copper (II) and 1,2-Aminothiols under Aerobic Conditions | Request PDF. Available from: [Link]

-

ResearchGate. Thiol Protection with the Acetamidomethyl Group: S -Acetamidomethyl- L -Cysteine Hydrochloride. Available from: [Link]

-

ResearchGate. (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram. Available from: [Link]

-

MDPI. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Available from: [Link]

-

Biotage. Optimizing the removal of an ACM protecting group. 2023. Available from: [Link]

-

Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science. 2021. Available from: [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups. Available from: [Link]

- Google Patents. METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS.

-

Anonymous. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Available from: [Link]

- Google Patents. Process for the deprotection of protected thiols.

-

PubMed. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. Available from: [Link]

-

Semantic Scholar. Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Available from: [Link]

Sources

- 1. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 3. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 6. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 7. biotage.com [biotage.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-D-Pen(Acm)-OH: Structure, Properties, and Application in Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of Nα-(9-Fluorenylmethoxycarbonyl)-S-(Acetamidomethyl)-D-Penicillamine, commonly known as Fmoc-D-Pen(Acm)-OH. Penicillamine (Pen), or β,β-dimethylcysteine, is a non-proteinogenic amino acid that, when incorporated into peptide sequences, introduces significant steric hindrance.[1] This unique structural feature is invaluable for medicinal chemists and peptide scientists aiming to design peptidomimetics with constrained conformations, often promoting the formation of secondary structures like β-turns and enhancing resistance to enzymatic degradation.[1] This document details the molecular structure, physicochemical properties, and a validated protocol for the application of this compound in modern solid-phase peptide synthesis (SPPS), with a focus on the strategic use of its orthogonal protecting groups.

Introduction: The Strategic Advantage of D-Penicillamine in Peptide Design

The rational design of peptide-based therapeutics often requires the introduction of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This compound is a critical building block in this endeavor.[1] Its core structure, D-penicillamine, features two methyl groups on the β-carbon, which imparts significant steric bulk.[1] This steric hindrance conformationally constrains the peptide backbone, a property that has been successfully exploited in neuropharmacology research.[1] For instance, the selective substitution of cysteine with penicillamine in α-conotoxins has led to analogs with dramatically enhanced potency and stability, highlighting its role in developing novel, non-opioid analgesics.[1]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the effective utilization of this powerful synthetic tool.

Molecular Structure and Key Features

This compound is an amino acid derivative meticulously designed for Fmoc-based solid-phase peptide synthesis.[2][3] Its structure is characterized by three primary components: the D-penicillamine core, the N-terminal Fmoc protecting group, and the side-chain Acm protecting group.

-

D-Penicillamine Core : The D-configuration at the alpha-carbon and the gem-dimethyl groups at the beta-carbon provide a unique stereochemistry and steric profile, influencing the secondary structure of the resulting peptide.

-

Fmoc (9-fluorenylmethyloxycarbonyl) Group : This base-labile protecting group shields the α-amino function during the coupling of subsequent amino acids in the peptide chain.[2] It is readily removed under mild basic conditions, typically with a solution of piperidine in DMF, ensuring the integrity of acid-labile side-chain protecting groups.[1][4]

-

Acm (Acetamidomethyl) Group : The Acm group protects the thiol side chain of the penicillamine residue.[5] It is stable to the mildly basic conditions used for Fmoc group removal and the acidic conditions of final resin cleavage, providing orthogonal protection.[1][5] This stability is crucial for complex syntheses, especially those involving the formation of multiple, specific disulfide bonds.[5][6]

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for calculating reagent stoichiometry, selecting appropriate solvents, and defining storage conditions.

| Property | Value | Source |

| CAS Number | 201531-76-2 | [1][7][8] |

| Molecular Formula | C₂₃H₂₆N₂O₅S | [1][7][8] |

| Molecular Weight | 442.53 g/mol | [1][7][8] |

| Appearance | White to off-white solid | [1][9] |

| Purity (HPLC) | ≥99.0% | [1] |

| Solubility | Soluble in DMF, DMSO | [1] |

| Storage | 2-8°C, stored under nitrogen | [9] |

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone for the synthesis of complex peptides, particularly those requiring conformational rigidity or specific disulfide bridging patterns. The general workflow for incorporating this amino acid into a growing peptide chain via Fmoc-SPPS is outlined below.

The Causality of Orthogonal Protection

The success of complex peptide synthesis hinges on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[5] this compound is a prime example of this principle in action:

-

Nα-Fmoc Protection : The Fmoc group is removed at each cycle of peptide elongation using a mild base (e.g., piperidine). This condition is chosen specifically because it does not cleave the acid-labile resin linker or most side-chain protecting groups, including Acm.

-

S-Acm Protection : The Acm group is stable throughout the iterative cycles of Fmoc deprotection and coupling.[10] It also withstands the final cleavage from the resin, which typically employs strong acids like trifluoroacetic acid (TFA).[11] This stability allows for the purification of the Acm-protected peptide, after which the Acm group can be selectively removed to facilitate disulfide bond formation.[11] This two-stage approach—purification followed by cyclization—often yields a cleaner final product.

Standard SPPS Protocol for Incorporation

The following is a self-validating protocol for the incorporation of this compound into a peptide sequence using a standard solid-phase synthesis methodology.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

This compound

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

Workflow Diagram:

Caption: Automated Fmoc-SPPS cycle workflow.

Step-by-Step Methodology:

-

Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group from the preceding amino acid.[12] Wash the resin thoroughly with DMF.

-

Coupling Activation: In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with an activating agent like DIC (3-5 eq.) and an additive such as OxymaPure® (3-5 eq.) in DMF for 5-10 minutes.

-

Expertise Insight: Pre-activation is crucial to prevent side reactions and ensure efficient coupling, especially with a sterically hindered amino acid like penicillamine.

-

-

Coupling Reaction: Add the activated amino acid solution to the resin. Allow the reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test or an equivalent ninhydrin-based test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

-

Washing: After complete coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage: After the final amino acid is coupled and its Fmoc group is removed, wash the peptide-resin with DCM and dry it under a stream of nitrogen. Cleave the peptide from the resin and remove acid-labile side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.[10] The Acm group will remain intact.

-

Peptide Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude, Acm-protected peptide.

Post-Synthesis: Acm Group Removal and Disulfide Bond Formation

The true utility of the Acm group lies in its selective removal post-purification. This allows for the regioselective formation of disulfide bonds.[6]

Protocol for Acm Removal and Cyclization:

-

Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as acetic acid, methanol, or aqueous acetonitrile.

-

Oxidation: Add a solution of iodine (I₂) dropwise until a persistent yellow color is observed, indicating an excess of iodine.[11][12] The reaction is typically complete within 1-2 hours.

-

Trustworthiness: The reaction progress can be monitored by RP-HPLC to ensure complete conversion of the starting material to the cyclized product.

-

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Final Purification: Purify the final cyclized peptide by RP-HPLC to remove salts and any minor byproducts.

Conclusion

This compound is a highly specialized and powerful building block for the synthesis of structurally complex and biologically robust peptides. Its unique steric properties and the orthogonal protection strategy afforded by the Fmoc and Acm groups provide peptide chemists with precise control over peptide conformation and disulfide bond formation. The protocols and insights provided in this guide are designed to empower researchers to confidently and effectively leverage the unique advantages of this compound in their drug discovery and development programs.

References

-

Advent Chembio. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. ResearchGate. [Link]

-

Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

- Google Patents. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS.

-

aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

MDPI. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. [Link]

-

Springer. Methods and protocols of modern solid phase peptide synthesis. [Link]

-

Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Link]

-

Biotage. Optimizing the removal of an ACM protecting group. [Link]

-

ResearchGate. Allylic protection of thiols and cysteine. III. Use of Fmoc-Cys(Fsam)-OH for solid-phase peptide synthesis. [Link]

Sources

- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 6. biotage.com [biotage.com]

- 7. echemi.com [echemi.com]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. mdpi.com [mdpi.com]

- 11. bachem.com [bachem.com]

- 12. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-D-Pen(Acm)-OH: A Keystone for Advanced Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fmoc-D-Pen(Acm)-OH in Peptide Synthesis

This compound (Nα-9-fluorenylmethoxycarbonyl-S-acetamidomethyl-D-penicillamine) is a cornerstone building block for the synthesis of complex and therapeutically relevant peptides.[1][2] Its strategic importance stems from the unique structural and chemical properties conferred by the D-penicillamine moiety, combined with a robust orthogonal protecting group strategy.[1][2] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties of this compound, detailed methodologies for its application in solid-phase peptide synthesis (SPPS), and insights into its role in crafting next-generation peptide therapeutics. The dual-protection scheme, featuring a base-labile Fmoc group on the α-amino group and an Acm group on the side-chain thiol, allows for the precise and sequential formation of disulfide bridges, a critical step in the synthesis of many bioactive peptides, including cyclic peptides.[1][3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in peptide synthesis. These properties dictate its handling, storage, and reactivity.

| Property | Value | Source |

| CAS Number | 201531-76-2 | [1][4] |

| Molecular Formula | C₂₃H₂₆N₂O₅S | [1][4] |

| Molecular Weight | 442.53 g/mol | [4] |

| Appearance | White to off-white solid/powder | |

| Purity (typical) | >98% (by HPLC) | [2][4] |

| Solubility | Good solubility in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP). | [] |

| Storage | Store in a dry, cool, and well-ventilated place, tightly sealed. | [1] |

The Strategic Role of D-Penicillamine in Peptide Drug Design

The incorporation of D-penicillamine, a non-proteinogenic amino acid, into a peptide sequence offers several distinct advantages that are highly sought after in drug development:

-

Enhanced Proteolytic Stability: The gem-dimethyl group on the β-carbon of penicillamine provides significant steric hindrance, which can protect the adjacent peptide bonds from enzymatic degradation by proteases.[2] This increased resistance to proteolysis can lead to a longer in vivo half-life of the peptide therapeutic.

-

Conformational Rigidity: The steric bulk of the penicillamine residue restricts the conformational freedom of the peptide backbone. This can help to pre-organize the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[2]

-

Improved Disulfide Bond Stability: The steric hindrance from the gem-dimethyl groups can also shield the disulfide bridge from reduction or shuffling, leading to a more stable cyclic peptide structure.[6]

A notable case study is the development of analogs of α-conotoxins, venom-derived peptides that target nicotinic acetylcholine receptors. Selective substitution of cysteine with penicillamine has led to analogs with dramatically enhanced potency and improved stability, demonstrating the significant therapeutic potential of this modification.[2][6]

Solid-Phase Peptide Synthesis (SPPS) with this compound

The successful incorporation of this compound into a growing peptide chain requires careful consideration of coupling conditions to overcome the steric hindrance of the penicillamine side chain and to minimize potential side reactions such as racemization.

Recommended Coupling Protocols

Due to the steric bulk of the penicillamine residue, robust coupling reagents are recommended. Standard coupling protocols using HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide) with an additive like HOBt (Hydroxybenzotriazole) are generally effective.

Protocol 1: HBTU/DIPEA Coupling

-

Swell the resin-bound peptide in DMF.

-

Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, pre-activate a 3-5 fold molar excess of this compound with a slight molar deficiency of HBTU (e.g., 0.95 equivalents) and 2 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative test such as the Kaiser test.

-

Wash the resin thoroughly with DMF.

Protocol 2: DIC/HOBt Coupling

-

Follow steps 1-3 from the HBTU protocol.

-

In a separate vessel, dissolve a 3-5 fold molar excess of this compound and an equimolar amount of HOBt in DMF.

-

Add a 3-5 fold molar excess of DIC to the amino acid/HOBt solution.

-

Immediately add the activation mixture to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours, monitoring for completion.

-

Wash the resin thoroughly with DMF.

Mitigating Racemization

Cysteine and its derivatives are known to be susceptible to racemization during the activation step of peptide coupling, particularly with base-mediated methods.[7] While specific data for this compound is not extensively published, it is prudent to employ strategies to minimize this risk. The use of additives like HOBt or employing coupling reagents that suppress racemization, such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), can be beneficial.[8]

The Orthogonal Deprotection of the Acm Group and Disulfide Bond Formation

The key to the utility of this compound lies in the orthogonal nature of the Acm protecting group. It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final resin cleavage, allowing for its selective removal at a later stage to facilitate disulfide bond formation.[3]

On-Resin Cyclization Protocol

On-resin cyclization is often preferred as it can minimize intermolecular side reactions.

-

After complete assembly of the linear peptide on the resin, deprotect the N-terminal Fmoc group.

-

Wash the resin thoroughly with DMF.

-

Prepare a solution of iodine (5-10 equivalents relative to the resin loading) in a suitable solvent such as DMF or a mixture of DMF and water.

-

Add the iodine solution to the resin and agitate for 1-2 hours.

-

Monitor the reaction for the disappearance of the starting material and the formation of the cyclic product by cleaving a small sample of the resin and analyzing by HPLC and mass spectrometry.

-

Once the reaction is complete, wash the resin with DMF to remove excess iodine.

-

Quench any remaining iodine by washing with a solution of ascorbic acid or sodium thiosulfate in DMF.

-

Wash the resin with DMF, DCM, and methanol before drying.

Solution-Phase Cyclization Protocol

Solution-phase cyclization is also a viable option, particularly if the linear peptide is purified prior to cyclization.

-

Cleave the linear Acm-protected peptide from the resin using a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

-

Dissolve the purified linear peptide in a suitable solvent system, such as aqueous acetic acid or a mixture of acetonitrile and water, at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular cyclization.

-

Slowly add a solution of iodine in the same solvent system until a persistent yellow color is observed.

-

Stir the reaction for 1-2 hours and monitor its progress by HPLC.

-

Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

-

Purify the final cyclic peptide by reverse-phase HPLC.

Potential Side Reactions

A known side reaction during the deprotection of Acm-protected cysteine residues, especially in peptides with a high content of serine or threonine, is the S-to-O Acm shift. This can lead to the formation of O-Acm modified byproducts. Careful monitoring of the reaction by mass spectrometry is crucial to detect and potentially minimize this side reaction.

Analytical Characterization of this compound

Ensuring the quality and identity of this compound is paramount for successful peptide synthesis. A combination of analytical techniques should be employed for its characterization.

| Analytical Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>98%). The retention time will be specific to the compound and the HPLC method used.[9] |

| Mass Spectrometry (MS) | The expected molecular ion peak, typically [M+H]⁺ at m/z 443.5 or [M+Na]⁺ at m/z 465.5. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum will show characteristic signals for the Fmoc group (aromatic protons between 7.3-7.8 ppm), the Acm group (a singlet for the methyl protons around 2.0 ppm and a doublet for the methylene protons), and the penicillamine residue (singlets for the gem-dimethyl protons). The ¹³C NMR will also display a unique set of signals corresponding to the carbon atoms in the molecule. |

Visualizing the Workflow: From Building Block to Cyclic Peptide

The following diagrams illustrate the structure of this compound and its journey through the SPPS and cyclization process.

Caption: Chemical structure of this compound.

Caption: SPPS workflow for cyclic peptide synthesis.

Conclusion: A Versatile Tool for Innovative Drug Discovery

This compound is an invaluable asset in the arsenal of peptide chemists. Its unique combination of steric hindrance and orthogonal protection facilitates the synthesis of conformationally constrained and proteolytically stable cyclic peptides. By understanding its chemical properties and optimizing its use in SPPS, researchers can unlock new possibilities in the design and development of potent and selective peptide-based therapeutics. This guide provides the foundational knowledge and practical protocols to effectively harness the power of this compound in advancing the frontiers of drug discovery.

References

-

Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

PubMed. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism. Retrieved from [Link]

-

PLOS. (n.d.). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

-

ResearchGate. (n.d.). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. Retrieved from [Link]

-

Nature. (n.d.). Trends in peptide drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization | Request PDF. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-D-Pen(Trt)-OH [201532-01-6]. Retrieved from [Link]

-

ResearchGate. (n.d.). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular Dynamic Study on the Structure and Thermal Stability of Mutant Pediocin PA-1 Peptides Engineered with Cysteine Substitutions. Retrieved from [Link]

-

PubMed. (n.d.). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of long-acting D-penicillamine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability of C1-15 and F2,5,12W modified peptides to proteases measured.... Retrieved from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Hong Lab MIT. (n.d.). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids. Retrieved from [Link]

-

MDPI. (n.d.). D-Penicillamine: The State of the Art in Humans and in Dogs from a Pharmacological and Regulatory Perspective. Retrieved from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]

- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 6. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protection

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, the strategic selection of protecting groups is paramount to achieving high purity, yield, and fidelity in the final product. Among the various strategies developed over the years, the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS) has become the dominant and most widely adopted methodology.[1][][3] This guide provides a comprehensive technical overview of the purpose, mechanism, and practical application of Fmoc protection, offering field-proven insights into the causality behind the experimental choices that ensure a successful synthesis.

The Imperative for Protection in Stepwise Peptide Elongation

Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][4] This elegant technique simplifies the purification process, as excess reagents and soluble by-products can be easily removed by filtration and washing at the end of each step.[4] However, the bifunctional nature of amino acids, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, necessitates a protection strategy. Without it, uncontrolled polymerization and unwanted side reactions would occur, making the specific, desired peptide sequence impossible to obtain.[1]

The core principle of a successful SPPS strategy lies in the use of a temporary protecting group for the α-amino group of the incoming amino acid and permanent, yet removable, protecting groups for the reactive side chains of certain amino acids.[5] The Fmoc/tBu (tert-butyl) strategy is a prime example of an "orthogonal" protection scheme.[][5][6] This orthogonality is crucial: the temporary Nα-Fmoc group is labile to a mild base, while the permanent side-chain protecting groups (and the linker attaching the peptide to the resin) are labile to a strong acid.[][5][6] This allows for the selective deprotection of the α-amino group at each cycle without affecting the side chains or the resin linkage.

The Fmoc Group: Chemical Properties and Advantages

Introduced by Carpino and Han in 1970, the Fmoc group has become the cornerstone of modern SPPS for several key reasons:[1]

-

Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability to mild basic conditions, typically a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][6] This contrasts sharply with the older Boc (tert-butyloxycarbonyl) strategy, which requires repeated treatments with strong acid (trifluoroacetic acid, TFA) for deprotection, potentially leading to the degradation of sensitive peptide sequences and gradual cleavage of side-chain protecting groups.[3][7] The mild conditions of Fmoc chemistry preserve the integrity of the peptide chain and are compatible with a wider range of modified amino acids, such as those with phosphorylation or glycosylation.[][7]

-

Orthogonality: The base-lability of the Fmoc group is completely orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt) and the resin linker.[][5][6] This ensures that side-chain deprotection only occurs during the final cleavage step, preventing unwanted side reactions during the synthesis cycles.[]

-

Minimized Side Reactions: The mild deprotection conditions of the Fmoc strategy significantly reduce the occurrence of side reactions such as peptide chain cleavage or modifications to sensitive amino acids like tryptophan and methionine.[] Furthermore, unlike the carbocation intermediates generated in Boc deprotection, the Fmoc removal mechanism does not produce species that can cause unwanted alkylation side reactions.[]

-

Real-Time Monitoring: The fluorenyl group of the Fmoc moiety has a strong UV absorbance.[1][7] This property allows for the real-time monitoring of the deprotection step by measuring the UV absorbance of the fulvene-piperidine adduct released into the wash solution.[1][7] This provides a valuable tool to ensure the completeness of each deprotection step, which is critical for the overall success of the synthesis.[4]

-

Automation Compatibility: The rapid and clean deprotection kinetics, coupled with the potential for UV monitoring, makes the Fmoc strategy highly amenable to automated peptide synthesizers.[][4][7] This has been a major factor in the widespread adoption of Fmoc chemistry for high-throughput peptide synthesis.

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.[][3] The process can be broken down into two key steps:

-

Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[3][8]

-

β-Elimination: This initial deprotonation leads to a β-elimination reaction, resulting in the cleavage of the C-O bond and the formation of a highly reactive dibenzofulvene (DBF) intermediate, carbon dioxide, and the free amine of the peptide.[1][3][8]

-

Scavenging of Dibenzofulvene: The liberated dibenzofulvene is a reactive electrophile that could potentially re-add to the newly deprotected amine. To prevent this, an excess of the secondary amine (piperidine) is used to trap the DBF, forming a stable and soluble fulvene-piperidine adduct that is easily washed away.[1][3]

This mechanism is highly efficient and typically completed within minutes.[]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry follows a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[4]

Figure 1: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: A Single Fmoc-SPPS Cycle

This protocol outlines the manual steps for a single coupling cycle. Automated synthesizers perform these steps in a programmed sequence.

Materials and Reagents:

-

Resin with a free amine (from the previous cycle or the initial resin loading)

-

Fmoc-protected amino acid (3-5 equivalents)

-

Coupling/Activation reagents (e.g., HCTU, HATU, DIC/Oxyma) (3-5 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM) for resin swelling (optional)

-

Washing solvents (e.g., DMF, DCM)

Procedure:

-

Resin Swelling (Initial Step): Before the first cycle, the resin is swollen in a suitable solvent like DMF or DCM for at least 30-60 minutes to ensure optimal accessibility of the reactive sites.[9]

-

Fmoc Deprotection:

-

The resin-bound peptide is treated with a 20% solution of piperidine in DMF.[9]

-

The reaction is typically allowed to proceed for 5-20 minutes at room temperature.[9] A common procedure involves two treatments: a short initial treatment (1-3 minutes) followed by a longer one (5-15 minutes).

-

The purpose of this step is to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.[9]

-

-

Washing:

-

Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the fulvene-piperidine adduct.[9] This washing step is critical to prevent any residual base from interfering with the subsequent coupling reaction. Typically, 5-7 washes are performed.

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, the next Fmoc-protected amino acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HCTU, HATU) and a base (e.g., DIPEA or 2,4,6-collidine).[9]

-

This activated amino acid solution is then added to the washed resin.

-

The coupling reaction is allowed to proceed for 30-60 minutes, or longer for difficult couplings.[9] The goal is to form a new peptide bond between the free amine on the resin-bound peptide and the activated carboxyl group of the incoming amino acid.

-

-

Washing:

-

After the coupling reaction, the resin is washed again with DMF to remove excess activated amino acid, coupling by-products, and other reagents.[9]

-

-

(Optional) Capping:

-

To block any unreacted free amines that failed to couple in the previous step, a capping step can be introduced. This is typically done by treating the resin with a solution of acetic anhydride and a base like pyridine or DIPEA.[9]

-

Capping prevents the formation of deletion sequences (peptides missing one amino acid), which can be difficult to separate from the target peptide during purification.[9]

-

After capping, the resin is washed thoroughly.

-

This cycle is repeated for each amino acid in the desired peptide sequence.

Side-Chain Protection: The Orthogonal Partner

While the Fmoc group protects the α-amino group, the reactive side chains of many amino acids must also be protected to prevent unwanted reactions.[1] In the Fmoc/tBu strategy, these side-chain protecting groups are designed to be stable to the basic conditions used for Fmoc removal but labile to strong acid.[1][5]

| Amino Acid | Reactive Side Chain Group | Common Side-Chain Protecting Group |

| Aspartic Acid, Glutamic Acid | Carboxylic Acid | tert-Butyl (tBu) |

| Lysine, Ornithine | Amine | tert-Butoxycarbonyl (Boc) |

| Serine, Threonine, Tyrosine | Hydroxyl | tert-Butyl (tBu) |

| Cysteine | Thiol | Trityl (Trt), Acetamidomethyl (Acm) |

| Histidine | Imidazole | Trityl (Trt) |

| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |

| Tryptophan | Indole | tert-Butoxycarbonyl (Boc) |

| Asparagine, Glutamine | Amide | Trityl (Trt) |

This orthogonal approach allows for the final, global deprotection of all side chains simultaneously with the cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[6]

Final Cleavage and Global Deprotection

Once the desired peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and remove all the side-chain protecting groups. This is achieved by treating the peptide-resin with a strong acid "cocktail."[6] The most common cleavage reagent is trifluoroacetic acid (TFA).[6]

The cleavage cocktail often includes "scavengers" to trap the reactive cationic species generated during the deprotection of the side chains, particularly from t-butyl and trityl groups.[9] Common scavengers include:

-

Triisopropylsilane (TIS): To reduce carbocations.[9]

-

Water: To hydrolyze t-butyl cations.

-

1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): To protect tryptophan and scavenge trityl cations.

A typical cleavage cocktail might be 95% TFA, 2.5% TIS, and 2.5% water. The peptide is then precipitated from the cleavage mixture using cold diethyl ether, washed, and dried.

Conclusion: The Enduring Legacy of Fmoc Chemistry

The Fmoc protection strategy has revolutionized solid-phase peptide synthesis, making it a more accessible, efficient, and reliable technology. Its mild deprotection conditions, orthogonality with acid-labile side-chain protecting groups, and compatibility with automation have solidified its place as the gold standard in both academic research and industrial-scale peptide manufacturing.[1][3] A thorough understanding of the principles and practices outlined in this guide empowers scientists to troubleshoot and optimize their syntheses, ultimately leading to the successful creation of high-quality peptides for a vast array of applications, from basic biological research to the development of novel therapeutics.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Why Fmoc-Protected Amino Acids Domin

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away

- Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem.

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Basic principles | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.

- Introduction To The FMOC Approach: solid phase peptide syntheses. (2025). YouTube.

- Advances in Fmoc solid‐phase peptide synthesis. (2011). PMC - NIH.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- Protecting Groups in Peptide Synthesis. Biosynth.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies.

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-D-Pen(Acm)-OH: A Strategic Building Block for Advanced Peptide Therapeutics

This guide provides an in-depth technical overview of N-α-Fmoc-S-acetamidomethyl-D-penicillamine, commonly referred to as Fmoc-D-Pen(Acm)-OH. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex peptides. We will explore the molecule's core attributes, the strategic rationale behind its design, its application in Solid-Phase Peptide Synthesis (SPPS), and detailed protocols for its use, grounding all claims in established scientific principles and literature.

Core Concepts: Deconstructing this compound

This compound is a highly specialized, non-proteinogenic amino acid derivative engineered for the precise construction of sophisticated peptide structures.[1] Its primary utility is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for producing synthetic peptides for research and pharmaceutical applications.[2][3][4]

The power of this building block lies in the synergistic function of its three key components: the D-penicillamine core, the N-α-Fmoc protecting group, and the S-Acm protecting group.

Identification and Physicochemical Properties

A clear identification of the reagent is paramount for experimental reproducibility and regulatory compliance.

| Property | Value | Source(s) |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-D-penicillamine | [1][5] |

| Synonyms | This compound | [5][6] |

| CAS Number | 201531-76-2 | [1][5][6][7] |

| Molecular Formula | C₂₃H₂₆N₂O₅S | [6] |

| Molecular Weight | 442.53 g/mol | [6][7] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMF, NMP, DCM | Generic |

The Principle of Orthogonal Protection

The design of this compound is a masterclass in the principle of orthogonal protection, a strategy that allows for the selective removal of one class of protecting groups in the presence of others by using specific, non-interfering chemical conditions.[8][9] This control is fundamental to synthesizing complex peptides, especially those requiring multiple, precisely formed disulfide bridges.

-

N-α-Fmoc Group (Base-Labile): The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino function. It is stable under acidic conditions but is readily cleaved by a short treatment with a secondary amine, typically a solution of 20% piperidine in DMF, during each cycle of peptide chain elongation.[9][10][11]

-

S-Acm Group (Oxidatively-Labile): The acetamidomethyl (Acm) group protects the thiol (-SH) side chain of the D-penicillamine residue. Crucially, the Acm group is stable to the basic conditions used for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for final cleavage of the peptide from the resin and removal of most other side-chain protecting groups (e.g., tBu, Boc, Trt).[1][12] Its removal requires specific oxidative conditions, most commonly involving iodine or mercury(II) acetate.[12][13]

-

Acid-Labile Groups (e.g., Boc, tBu, Trt): These groups are used to protect other amino acid side chains in the peptide. They are removed concomitantly with the peptide's cleavage from the resin using a strong acid cocktail, typically 95% TFA.[13]

The diagram below illustrates this orthogonality, which enables the synthesis of a fully assembled, side-chain-protected peptide where only the Acm-protected thiol remains masked, ready for selective deprotection and cyclization.

Caption: Orthogonal protection scheme in Fmoc-SPPS.

The Unique Role of the D-Penicillamine Moiety

Penicillamine (Pen), or β,β-dimethylcysteine, is an unnatural amino acid whose incorporation into a peptide sequence imparts significant and desirable structural and functional properties.[1]

-

Conformational Constraint: The gem-dimethyl groups on the β-carbon introduce substantial steric hindrance.[1] This bulkiness restricts the rotational freedom of the peptide backbone in the vicinity of the Pen residue, promoting the formation of defined secondary structures such as β-turns.[1] This is a powerful tool for medicinal chemists to lock a peptide into its bioactive conformation.

-

Enhanced Proteolytic Stability: The unnatural D-configuration and the steric shield provided by the dimethyl groups make peptide bonds involving D-Penicillamine highly resistant to cleavage by endogenous proteases. This directly translates to a longer in-vivo half-life, a critical attribute for therapeutic peptides.[1]

-

Disulfide Bond Modulation: While Penicillamine forms disulfide bonds, the steric hindrance influences both the kinetics and thermodynamics of their formation. Research has shown that under conditions allowing for disulfide shuffling (thermodynamic control), the formation of mixed Cys-Pen disulfide bridges is often favored over homo-dimeric Cys-Cys or Pen-Pen bonds.[14] This property can be exploited to direct the oxidative folding of peptides with multiple cysteine/penicillamine residues.[14]

Application in Drug Discovery and Peptide Synthesis

The unique combination of features makes this compound an invaluable building block in the development of peptide-based therapeutics, particularly for creating cyclic peptides with enhanced stability and activity.[5]

Workflow: Incorporation via Fmoc-SPPS

The incorporation of this compound into a growing peptide chain on a solid support follows the standard rhythm of Fmoc-SPPS.[10] The process involves two main stages: N-α-Fmoc deprotection of the resin-bound peptide and coupling of the incoming activated amino acid.

Caption: Standard Fmoc-SPPS cycle for coupling this compound.

Strategic Deprotection and On-Resin Cyclization

A key application of this compound is in the synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. The stability of the Acm group allows the full linear peptide to be assembled and purified, if necessary, before the final cyclization step.[12]

The process involves the selective removal of the Acm group, exposing a free thiol, which can then react with another deprotected thiol or an electrophilic group on the same peptide to form the cyclic structure.

Caption: On-resin Acm/Trt deprotection and disulfide bridge formation.

Case Study: Enhancing α-Conotoxin Potency

The strategic value of Penicillamine substitution is powerfully demonstrated in neuropharmacology research. α-Conotoxins are venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs) and are valuable leads for non-opioid analgesics. Studies have shown that replacing specific cysteine residues with penicillamine can dramatically enhance the potency and stability of these toxins.[1] For instance, one engineered analog showed a 9000-fold increase in potency for the human α9α10 nAChR subtype and was effective in reversing neuropathic pain in animal models, highlighting the critical role of Penicillamine in modern peptide drug design.[1]

Field-Proven Experimental Protocols

The following protocols are provided as a guide. Researchers should optimize conditions based on their specific peptide sequence, resin, and available equipment.

Protocol: Manual Coupling of this compound

This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase resin (e.g., Rink Amide).

Materials:

-

Resin-bound peptide with a free N-terminal amine (0.1 mmol)

-

This compound (0.5 mmol, 5 eq.)

-

HBTU (0.49 mmol, 4.9 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 3 minutes.

-

Drain and repeat the piperidine treatment for 7-10 minutes.[9]

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation:

-

In a separate vial, dissolve this compound and HBTU in a minimal volume of DMF.

-

Add DIPEA to the solution. The solution may change color. Allow to pre-activate for 1-2 minutes.

-

-

Coupling:

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring & Washing:

-

Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion.

-

If the test is positive, extend the coupling time or consider a double coupling.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.

-

Protocol: Iodine-Mediated Acm Deprotection & Disulfide Formation

This protocol describes the simultaneous deprotection of two Acm groups and their oxidation to form a disulfide bridge in solution post-cleavage.

Materials:

-

Lyophilized, purified peptide containing one or more Pen(Acm) or Cys(Acm) residues.

-

Iodine (I₂)

-

Methanol (MeOH), Acetic Acid (AcOH), Water

Procedure:

-

Peptide Dissolution: Dissolve the Acm-protected peptide in an aqueous acetic acid solution (e.g., 50-80% AcOH) at a concentration of approximately 1 mg/mL to prevent intermolecular reactions.

-

Iodine Addition: Prepare a stock solution of iodine in methanol. Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow-brown color appears, indicating a slight excess of iodine.

-

Reaction: Stir the reaction at room temperature for 60-90 minutes. Monitor the reaction progress by HPLC-MS, looking for the mass shift corresponding to the loss of two Acm groups (-142 Da) and the formation of the disulfide (-2 Da).

-

Quenching: Quench the excess iodine by adding a few drops of aqueous ascorbic acid or sodium thiosulfate solution until the color disappears.

-

Purification: Purify the cyclized peptide from reaction byproducts and remaining linear material using reverse-phase HPLC.

CAUTION: While the use of Acm/iodine avoids the high toxicity of mercury(II) acetate, iodine is corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[13]

Conclusion

This compound is more than a mere building block; it is a strategic tool for molecular engineering. Its meticulously designed orthogonal protection scheme, combined with the profound conformational and stability-enhancing effects of the D-penicillamine core, provides peptide chemists with a reliable method to construct complex, constrained, and proteolytically resistant therapeutic candidates. A thorough understanding of the causality behind its design—the base-lability of Fmoc, the oxidative-lability of Acm, and the steric influence of the gem-dimethyl group—is essential for leveraging its full potential in the rational design of next-generation peptide drugs.

References

-

Fmoc-D-Pen(Trt)-OH [201532-01-6]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. (n.d.). Advent Chembio. Retrieved from [Link]

- Methods for synthesizing α4β7 peptide antagonists. (2017). Google Patents.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(11), 724-738. Retrieved from [Link]

-

Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2018). Request PDF. Retrieved from [Link]

-

Al-Warhi, T., et al. (2012). Fmoc Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). Retrieved from [Link]

-

Retracted: Glutathione, Cysteine, and D-Penicillamine Role in Exchange of Silver Metal from the Albumin Metal Complex. (2024). PMC - NIH. Retrieved from [Link]

-

On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. (2021). MDPI. Retrieved from [Link]

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Synbio Technologies. Retrieved from [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (2018). MDPI. Retrieved from [Link]

-

Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). MDPI. Retrieved from [Link]

Sources

- 1. Fmoc-Pen(Acm)-OH|CAS 201531-76-2|Supplier [benchchem.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. bachem.com [bachem.com]

- 5. echemi.com [echemi.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. shop.bachem.com [shop.bachem.com]

- 8. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]

- 9. chempep.com [chempep.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 12. bachem.com [bachem.com]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fmoc-D-Pen(Acm)-OH: A Keystone for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fmoc-D-Pen(Acm)-OH in Peptide Therapeutics

This compound, or Nα-(9-Fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-D-penicillamine, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). It is a protected, non-proteinogenic amino acid derivative that offers unique structural and functional advantages in the design of sophisticated peptide-based therapeutics. The incorporation of D-penicillamine, a β,β-dimethylated analog of cysteine, introduces significant steric hindrance. This structural feature is strategically employed to conformationally constrain peptide backbones, often promoting the formation of stable secondary structures like β-turns. The resulting peptides exhibit enhanced resistance to enzymatic degradation and, in many cases, improved biological activity and receptor selectivity.

This guide provides a comprehensive overview of the physicochemical properties of this compound, a detailed, field-proven protocol for its application in SPPS, and an exploration of the causality behind key experimental choices.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in peptide synthesis. The following table summarizes its key characteristics:

| Property | Value | Source(s) |

| Molecular Weight | 442.53 g/mol | [1][2] |

| Molecular Formula | C₂₃H₂₆N₂O₅S | [1] |

| CAS Number | 201531-76-2 | |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in organic solvents like DMF and DCM | [3] |

| Storage | 4°C, stored under nitrogen | [1] |

The Rationale Behind the Protecting Groups: Fmoc and Acm

The utility of this compound in SPPS is intrinsically linked to its orthogonal protecting group strategy. This strategy allows for the selective removal of protecting groups at different stages of the synthesis, enabling precise control over the peptide assembly and modification.

-

The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group shields the α-amino functionality of the penicillamine. Its key advantage is its facile removal under mild basic conditions, typically with a solution of piperidine in DMF, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.

-

The Acm (Acetamidomethyl) Group: The Acm group provides robust protection for the thiol side-chain of penicillamine. It is stable to the repetitive piperidine treatments required for Fmoc deprotection and to the final trifluoroacetic acid (TFA) cleavage from the solid support.[4][5] This orthogonality is crucial for the regioselective formation of disulfide bonds. The Acm group can be selectively removed post-synthesis, or even on-resin, using specific reagents like iodine, allowing for the controlled formation of a disulfide bridge at a desired location within the peptide.[4][5]

Experimental Protocol: Incorporation of this compound via SPPS

This section outlines a detailed, step-by-step methodology for the incorporation of this compound into a growing peptide chain using manual or automated solid-phase peptide synthesis.

Materials and Reagents:

-

This compound

-

SPPS resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents:

-

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or sym-collidine

-

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Diethyl ether, cold

Step-by-Step Methodology:

1. Resin Preparation and Swelling:

-

Action: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes. For 2-chlorotrityl chloride resin, swell in DCM.

-

Causality: Swelling the resin ensures that the reactive sites are accessible for the subsequent coupling reactions.

2. Fmoc Deprotection:

-

Action: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Causality: This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.

3. Washing:

-

Action: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Causality: Incomplete removal of piperidine can neutralize the activated amino acid in the subsequent coupling step, leading to incomplete coupling.

4. Amino Acid Activation and Coupling:

-

Action: In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF. Add DIPEA or sym-collidine (6-10 equivalents) to the solution to activate the amino acid. Immediately add the activated amino acid solution to the resin.

-

Causality: Penicillamine is a sterically hindered amino acid, which can make coupling challenging. The use of potent activating reagents like HBTU or HATU is recommended to ensure efficient and complete coupling.[6][7] The base (DIPEA or collidine) facilitates the formation of the active ester intermediate.

5. Coupling Reaction:

-

Action: Agitate the reaction mixture for 1-2 hours at room temperature.

-

Causality: The extended coupling time helps to overcome the steric hindrance of the penicillamine derivative and drive the reaction to completion.

6. Washing:

-

Action: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-

Causality: Proper washing is critical to prevent the carryover of unreacted reagents that could interfere with subsequent synthesis steps.

7. Repeat Cycle:

-

Action: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

8. Final Fmoc Deprotection:

-

Action: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

9. Cleavage and Global Deprotection:

-

Action: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water) for 2-3 hours at room temperature.

-

Causality: TFA cleaves the peptide from the resin and removes most acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent reactive carbocations from modifying sensitive residues like tryptophan. The Acm group on the penicillamine side-chain remains intact during this step.

10. Peptide Precipitation and Purification:

-

Action: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. Purify the Acm-protected peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for this compound Incorporation in SPPS

Caption: Standard workflow for the incorporation of this compound in SPPS.

Selective Deprotection of the Acm Group and Disulfide Bond Formation

A key advantage of using this compound is the ability to selectively deprotect the thiol side-chain after the peptide has been assembled and purified. This allows for the precise and controlled formation of disulfide bridges.

Protocol for Acm Deprotection and Disulfide Bridge Formation:

-

Action: Dissolve the purified Acm-protected peptide in a suitable solvent mixture (e.g., aqueous acetic acid or acetonitrile/water). Add a solution of iodine (typically 10-15 equivalents) to the peptide solution and stir at room temperature for 1-2 hours.

-

Causality: Iodine mediates the oxidative cleavage of the Acm group and the simultaneous formation of a disulfide bond between two deprotected thiol groups.[1][5][8]

-

Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.

-

Purification: Purify the final cyclized peptide by RP-HPLC.

Orthogonal Protection Strategy for Multiple Disulfide Bonds

Caption: An orthogonal strategy for forming two regioselective disulfide bonds.

Case Study: The Role of Penicillamine in Conotoxin Analogs

Conotoxins are a class of neurotoxic peptides derived from the venom of cone snails. They are characterized by a high density of disulfide bonds, which are crucial for their structure and function. The chemical synthesis of conotoxins with multiple disulfide bridges is a significant challenge due to the potential for misfolding and the formation of incorrect disulfide isomers.